molecular formula C11H15Cl2NO B12114789 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

Cat. No.: B12114789
M. Wt: 248.15 g/mol
InChI Key: SXPCHLRCDLTNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenyl)-2-ethoxy-N-methylethanamine is an organic compound characterized by the presence of a dichlorophenyl group, an ethoxy group, and a methylethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine typically involves the reaction of 2,4-dichlorophenylacetonitrile with ethyl magnesium bromide, followed by the addition of methylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of intermediates. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-ethoxy-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an amine derivative.

    Substitution: The major product is an ether derivative.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2-ethoxy-N-methylethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are typically related to its chemical structure and the functional groups present.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: An organic compound with herbicidal properties.

    2,4-Dichlorobenzyl alcohol: Used as an antiseptic in throat lozenges.

    2,4-Dichlorophenylboronic acid: Involved in Suzuki coupling reactions.

Uniqueness

2-(2,4-Dichlorophenyl)-2-ethoxy-N-methylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group provides stability and reactivity, while the ethoxy and methylethanamine groups contribute to its solubility and interaction with biological targets.

Properties

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

InChI

InChI=1S/C11H15Cl2NO/c1-3-15-11(7-14-2)9-5-4-8(12)6-10(9)13/h4-6,11,14H,3,7H2,1-2H3

InChI Key

SXPCHLRCDLTNQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.